N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a purinylsulfanyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Purine Derivative: The purine core can be synthesized through various methods, including the condensation of appropriate amines with formamide derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the sulfanyl group, potentially leading to the formation of dihydropurine derivatives or thiol compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropurine derivatives, thiol compounds
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study purine metabolism and signaling pathways.
Medicine: Potential therapeutic agent for diseases involving purine metabolism or signaling.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Receptor Modulation: It may interact with purinergic receptors, affecting cellular signaling pathways.
Antioxidant Activity: The presence of the sulfanyl group may confer antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.
Uniqueness
N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to the presence of both a fluorophenyl group and a sulfanyl group attached to the purine core. This combination may confer distinct chemical and biological properties, potentially leading to novel applications in research and therapy.
Properties
Molecular Formula |
C13H10FN5OS |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H10FN5OS/c14-8-1-3-9(4-2-8)19-10(20)5-21-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20)(H,15,16,17,18) |
InChI Key |
MWBNEGYZVNEUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3)F |
Origin of Product |
United States |
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